

## BAY-474: A Comparative Analysis of a First-in-Class IRAK4 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |
|----------------------|----------|-----------|--|
| Compound Name:       | BAY-474  |           |  |
| Cat. No.:            | B3181674 | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of comparative studies on **BAY-474** (also known as KT-474 and SAR444656), a first-in-class, orally bioavailable degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are implicated in a variety of autoimmune and inflammatory diseases.[1] This document summarizes preclinical and clinical data, comparing the mechanism and performance of **BAY-474** with other therapeutic modalities, particularly IRAK4 kinase inhibitors.

### Mechanism of Action: Degradation vs. Inhibition

**BAY-474** is a heterobifunctional small molecule designed to induce the degradation of IRAK4. [2] It functions by bringing IRAK4 into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[3][4] This mechanism is distinct from traditional small molecule inhibitors that only block the kinase activity of their target protein. By eliminating the entire IRAK4 protein, **BAY-474** abrogates both its kinase and scaffolding functions, offering a more complete shutdown of the TLR/IL-1R signaling pathway.[5] Preclinical studies have suggested that this degradation approach is superior to kinase inhibition in downregulating inflammatory responses.

### Signaling Pathway of IRAK4 and the Action of BAY-474





IRAK4 Signaling and BAY-474 Mechanism

Click to download full resolution via product page

Caption: Mechanism of **BAY-474** in promoting IRAK4 degradation.



## Preclinical Comparative Studies: BAY-474 vs. IRAK4 Kinase Inhibitor

Preclinical studies have demonstrated the superiority of **BAY-474** over the IRAK4 kinase inhibitor PF-06650833. In in-vitro assays using human peripheral blood mononuclear cells (PBMCs), **BAY-474** showed more potent inhibition of lipopolysaccharide (LPS) and R848-driven production of cytokines like IL-6. A key finding was that the inhibitory effect of **BAY-474** was maintained even after the compound was removed, highlighting the long-lasting effect of protein degradation compared to the transient nature of kinase inhibition.

In vivo mouse models of inflammation also supported the superior efficacy of **BAY-474**. In models of skin inflammation and a Th17-mediated multiple sclerosis model, **BAY-474** was more effective than an IRAK4 small molecule inhibitor at reducing inflammation and clinical disease scores.

| Parameter                          | BAY-474 (IRAK4<br>Degrader)                                                | PF-06650833<br>(IRAK4 Inhibitor)                                         | Reference |
|------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| Mechanism                          | Degrades IRAK4 protein, eliminating both kinase and scaffolding functions. | Inhibits IRAK4 kinase<br>activity.                                       |           |
| In Vitro IL-6 Inhibition (PBMCs)   | Potent and sustained inhibition.                                           | Less potent inhibition, effect is not maintained after compound removal. | -         |
| In Vivo Efficacy<br>(Mouse Models) | Superior reduction in inflammation and clinical scores.                    | Less effective in reducing inflammation and clinical scores.             | -         |

## Clinical Studies: Phase 1 Trial in Healthy Volunteers and Patients



A Phase 1, randomized, placebo-controlled trial of **BAY-474** was conducted in healthy volunteers and an open-label cohort of patients with hidradenitis suppurativa (HS) and atopic dermatitis (AD). The study assessed the safety, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of **BAY-474**.

### **Key Findings from the Phase 1 Trial:**

- IRAK4 Degradation: BAY-474 demonstrated robust and sustained degradation of IRAK4 in the blood of healthy volunteers, with mean reductions of ≥95% after 14 daily doses of 50– 200 mg. In patients with HS and AD, similar levels of IRAK4 degradation were observed in the blood, and elevated levels of IRAK4 in skin lesions were normalized.
- Biomarker Reduction: Treatment with **BAY-474** led to a reduction in disease-relevant inflammatory biomarkers in both the blood and skin of patients with HS and AD.
- Clinical Activity: Patients with HS and AD showed improvements in skin lesions and symptoms after 28 days of treatment.
- Safety: **BAY-474** was generally well-tolerated, with no drug-related infections reported.

| Endpoint                       | Healthy Volunteers                     | Patients (HS and AD)                      | Reference |
|--------------------------------|----------------------------------------|-------------------------------------------|-----------|
| Mean IRAK4 Degradation (Blood) | ≥95% with 50-200 mg daily for 14 days. | Similar to healthy volunteers.            |           |
| IRAK4 in Skin Lesions          | N/A                                    | Normalized.                               |           |
| Inflammatory<br>Biomarkers     | N/A                                    | Reduced in blood and skin.                |           |
| Clinical Improvement           | N/A                                    | Improvement in skin lesions and symptoms. |           |

# Comparative Efficacy in Hidradenitis Suppurativa (HS) and Atopic Dermatitis (AD)



While no head-to-head clinical trials of **BAY-474** against other approved therapies for HS and AD have been completed, a comparison can be made based on existing clinical data for other agents.

### **Hidradenitis Suppurativa**

A network meta-analysis of treatments for moderate to severe HS identified several biologics with significant efficacy compared to placebo, including adalimumab, secukinumab, and bimekizumab. Adalimumab, a TNF- $\alpha$  inhibitor, is a commonly used treatment for HS. In a real-world study, 63.2% of patients treated with adalimumab achieved a clinical response at week 24.

| Treatment   | Efficacy Endpoint              | Response Rate                                                  | Reference |
|-------------|--------------------------------|----------------------------------------------------------------|-----------|
| Adalimumab  | Clinical Response<br>(Week 24) | 63.2%                                                          |           |
| Secukinumab | HiSCR50 (Week 52)              | Maintained in over<br>80% of initial<br>responders at 4 years. |           |
| Bimekizumab | HiSCR50                        | Significantly higher than placebo.                             | _         |

### **Atopic Dermatitis**

For moderate-to-severe atopic dermatitis, several systemic therapies have shown efficacy. A network meta-analysis suggests that the JAK inhibitors upadacitinib and abrocitinib have the highest short-term efficacy. Dupilumab, an anti-IL-4Rα antibody, is another effective treatment.

| Treatment            | Efficacy Endpoint<br>(EASI-75 at 12-16<br>weeks) | Response Rate  | Reference |
|----------------------|--------------------------------------------------|----------------|-----------|
| Upadacitinib (30 mg) | EASI-75                                          | ~71%           |           |
| Abrocitinib (200 mg) | EASI-75                                          | 68.5%-72.0%    | -         |
| Dupilumab            | EASI-75                                          | 41.5% to 64.5% | _         |



The promising early clinical data for **BAY-474** in both HS and AD suggest it may offer a competitive oral treatment option in a landscape currently dominated by injectable biologics and other small molecules. Phase 2 clinical trials are currently underway to further evaluate the efficacy and safety of **BAY-474** in these patient populations.

## **Experimental Protocols IRAK4 Degradation Assay**

A common method to quantify IRAK4 degradation is through immunoassays such as Meso Scale Discovery (MSD).



#### Workflow for In Vitro IRAK4 Degradation Assay



Click to download full resolution via product page

Caption: A typical workflow for assessing IRAK4 degradation in vitro.

Protocol:



- Cell Culture: Cells (e.g., human PBMCs or a relevant cell line like OCI-Ly10) are cultured under standard conditions.
- Compound Treatment: Cells are treated with varying concentrations of BAY-474 or a control compound (e.g., DMSO).
- Incubation: The treated cells are incubated for a specified period (e.g., 4 to 24 hours) to allow for protein degradation.
- Cell Lysis: After incubation, the cells are harvested and lysed to release cellular proteins.
- Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading in the subsequent immunoassay.
- Immunoassay: The levels of IRAK4 protein in the lysates are quantified using a sensitive immunoassay, such as an MSD assay. This typically involves capturing IRAK4 with a specific antibody and detecting it with another labeled antibody.
- Data Analysis: The results are analyzed to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

### **Phase 1 Clinical Trial Protocol (Simplified)**

The Phase 1 trial of **BAY-474** involved a single ascending dose (SAD) and multiple ascending dose (MAD) phase in healthy volunteers, followed by an open-label cohort of patients with HS or AD.

#### Protocol:

- Subject Recruitment: Healthy volunteers and patients with moderate-to-severe HS or AD meeting specific inclusion and exclusion criteria are enrolled.
- Dosing:
  - SAD (Healthy Volunteers): Subjects receive a single oral dose of BAY-474 or placebo.



- MAD (Healthy Volunteers): Subjects receive daily oral doses of BAY-474 or placebo for 14 days.
- Patient Cohort: Patients receive daily oral doses of BAY-474 for 28 days.
- Assessments:
  - Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
  - Pharmacokinetics (PK): Collection of blood samples at various time points to measure plasma concentrations of BAY-474.
  - Pharmacodynamics (PD):
    - Measurement of IRAK4 levels in blood (PBMCs) and skin biopsies.
    - Ex vivo stimulation of blood samples with TLR agonists to measure cytokine production.
    - Analysis of inflammatory biomarkers in blood and skin.
  - Clinical Activity (Patients): Assessment of disease severity using validated scoring systems (e.g., Hidradenitis Suppurativa Clinical Response [HiSCR] for HS and Eczema Area and Severity Index [EASI] for AD).
- Data Analysis: Statistical analysis of safety, PK, PD, and clinical activity data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. kymeratx.com [kymeratx.com]
- 2. researchgate.net [researchgate.net]



- 3. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- To cite this document: BenchChem. [BAY-474: A Comparative Analysis of a First-in-Class IRAK4 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181674#literature-review-of-bay-474-comparative-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com